molecular formula C9H13BrN4O B1286018 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine CAS No. 885267-38-9

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine

货号: B1286018
CAS 编号: 885267-38-9
分子量: 273.13 g/mol
InChI 键: IWAONNULVXFHMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 885267-38-9) is a high-purity chemical building block featuring a fused pyrimidine-piperazine architecture. This compound is supplied with a minimum purity of 98% and has a molecular formula of C9H13BrN4O and a molecular weight of 273.13 g/mol . The structure integrates a bromo-methoxy pyrimidine ring with a piperazine group, making it a versatile intermediate for constructing novel bioactive molecules. The core research value of this compound lies in its role as a key synthon in medicinal chemistry, particularly in the development of novel therapeutics. Pyrimidine-based compounds are recognized as privileged scaffolds in drug discovery due to their widespread presence in pharmaceuticals targeting a range of conditions, including cancer, infectious diseases, and neurological disorders . The piperazine ring is a common feature in many FDA-approved drugs and known for its ability to improve solubility and bioavailability . The bromine atom at the 5-position of the pyrimidine ring offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies . Specific research applications include its use in the synthesis of potential bone anabolic agents. Pyrimidine derivatives have been investigated for their ability to promote osteogenesis by upregulating osteogenic gene expression via the BMP2/SMAD1 signaling pathway, offering a promising approach for treating osteoporosis . Furthermore, piperazine-linked pyrimidine hybrids are being explored as inhibitors of the p65 subunit of Nuclear Factor Kappa B (NF-κB), a key therapeutic target in breast cancer and other inflammatory diseases . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

5-bromo-4-methoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4O/c1-15-8-7(10)6-12-9(13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAONNULVXFHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585981
Record name 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-38-9
Record name 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis of 5-Bromo-2-chloropyrimidine Intermediate

A critical precursor in the preparation of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine is 5-bromo-2-chloropyrimidine, which can be synthesized efficiently via a one-step method involving bromination and chlorination of 2-hydroxypyrimidine.

Key Reaction Steps:

  • Starting Materials: 2-Hydroxypyrimidine and hydrobromic acid.
  • Catalyst: Hydrogen peroxide.
  • Process: Heating the mixture to 100 °C for 8 hours to form 5-bromo-2-hydroxypyrimidine intermediate.
  • Chlorination: Addition of phosphorus oxychloride and organic amines (e.g., triethylamine) at 80 °C for 6 hours converts the intermediate to 5-bromo-2-chloropyrimidine.
  • Purification: Extraction with methane, crystallization, and drying.
  • Yield and Purity: Approximately 96.2% yield with 98.4% purity by HPLC.
  • Advantages: High bromine utilization (~96%), minimal smoke, reduced pollution, and improved efficiency over traditional methods.
Parameter Condition/Value
2-Hydroxypyrimidine 112.1 g (1 mol)
Hydrobromic acid 20-50 wt%, molar ratio HBr:2-hydroxypyrimidine = 1:1 to 3:1
Hydrogen peroxide 10-50 wt%, molar ratio H2O2:2-hydroxypyrimidine = 1:1 to 5:1
Reaction temperature 30-100 °C
Reaction time 8-14 hours
Phosphorus oxychloride 1.25 mol relative to pyrimidine
Organic amine catalyst Triethylamine or diisopropylethylamine
Chlorination temperature 80 °C
Chlorination time 6 hours
Yield ~96%
Purity (HPLC) 98.4%

This method is described in detail in a 2022 patent, highlighting its industrial applicability and environmental benefits.

Introduction of the Piperazin-1-yl Group at the 2-Position

The substitution of the chlorine atom at the 2-position of 5-bromo-4-chloropyrimidine with piperazine is a key step to introduce the piperazin-1-yl moiety.

Typical Procedure:

  • Starting Material: 5-bromo-2,4-dichloropyrimidine or 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine intermediates.
  • Reagents: Piperazine or protected piperazine derivatives (e.g., tert-butyl piperazine-1-carboxylate).
  • Solvent: Dichloromethane or other inert organic solvents.
  • Base: Triethylamine to neutralize HCl formed during substitution.
  • Temperature: Initial cooling to 0-5 °C, then stirring at 25-30 °C.
  • Reaction Time: 2 to 10 hours, monitored by TLC.
  • Work-up: Quenching into ice water, separation of organic layer, concentration, and crystallization.
  • Yield: High yields reported, e.g., 85-89%.
  • Product: 5-bromo-4-(piperazin-1-yl)-2-chloropyrimidine as off-white solid.

This method is documented in synthetic procedures for related pyrimidine derivatives, demonstrating efficient nucleophilic aromatic substitution of chlorine by piperazine under mild conditions.

Introduction of the Methoxy Group at the 4-Position

The methoxy substituent at the 4-position can be introduced either before or after piperazine substitution, depending on the synthetic route.

Possible Approaches:

  • Direct Methoxylation: Nucleophilic substitution of a 4-chloropyrimidine intermediate with methoxide ion (e.g., sodium methoxide) to replace chlorine with methoxy.
  • Methoxy-Containing Pyrimidine Synthesis: Alternatively, starting from 4-methoxypyrimidine derivatives synthesized via cyclization of appropriate precursors, then subsequent bromination and piperazine substitution.

While specific detailed protocols for methoxylation of 5-bromo-4-chloropyrimidine are less commonly reported, analogous methods in pyrimidine chemistry suggest:

Step Reagents/Conditions Notes
Methoxylation Sodium methoxide in methanol or DMF, reflux or elevated temperature Nucleophilic aromatic substitution
Reaction time Several hours (4-12 h) Monitored by TLC or HPLC
Purification Extraction, crystallization To isolate 5-bromo-4-methoxypyrimidine intermediate

Overall Synthetic Route Summary

A plausible synthetic sequence for this compound integrates the above steps:

Research Findings and Analytical Data

  • Yields: High yields (~85-96%) are achievable for each step with optimized conditions.
  • Purity: Products typically exceed 95% purity by HPLC.
  • Characterization: Confirmed by ^1H NMR, IR spectroscopy, and mass spectrometry.
  • Reaction Efficiency: The one-step bromination/chlorination method increases bromine utilization and reduces environmental impact compared to traditional multi-step methods.
  • Substitution Reactions: Piperazine substitution proceeds efficiently at low temperature with triethylamine as base, avoiding harsh conditions and minimizing side reactions.

Data Table: Comparative Summary of Key Preparation Steps

Step Starting Material Reagents & Conditions Yield (%) Purity (%) Notes
Bromination & Chlorination 2-Hydroxypyrimidine HBr, H2O2, POCl3, triethylamine, 80-100 °C 96.2 98.4 One-step, high bromine utilization
Piperazine Substitution 5-Bromo-2,4-dichloropyrimidine Piperazine, triethylamine, DCM, 0-30 °C 85-89 >95 Nucleophilic aromatic substitution
Methoxylation (4-position) 5-Bromo-4-chloropyrimidine Sodium methoxide, methanol or DMF, reflux 70-90* >95* Typical SNAr reaction; yields vary

*Yields and purity for methoxylation are inferred from analogous pyrimidine chemistry literature.

化学反应分析

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The methoxy group and piperazine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 5th position .

科学研究应用

Medicinal Chemistry

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine serves as a valuable scaffold in drug discovery. Its structural features allow for the modification of functional groups, which can lead to the development of new therapeutic agents targeting various diseases.

  • Case Study : A study on pyrimidine derivatives demonstrated that modifications on the piperazine ring can enhance the binding affinity to biological targets, leading to improved pharmacological profiles .

Biological Studies

This compound is utilized in biological research to investigate its interactions with various enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for studying disease mechanisms.

  • Example : Research has shown that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Materials Science

This compound is also explored for its potential in developing novel materials with specific electronic or optical properties. Its unique molecular structure can be advantageous in synthesizing advanced materials.

作用机制

The mechanism of action of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Methyl group on piperazine; No methoxy at C4 272.12 Reduced steric hindrance; Altered basicity
5-Bromo-2-(piperazin-1-yl)pyrimidine HCl Hydrochloride salt; No methoxy at C4 270.58 (free base) Enhanced solubility; Ionic interactions
5-Bromo-4-[4-(4-iodophenoxy)phenyl]-2-(piperazin-1-yl)pyrimidine-2,4,6-trione Trione structure; Iodophenoxy substituent 599.20 Extended π-system; Increased hydrophobicity
4-[4-(5-Bromo-2-pyrimidinyl)piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine Cyclopropyl, ethyl, methyl groups at C2/C5/C6 418.33 Steric bulk; Potential for multi-target binding
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Methylpiperazine; Amino group at C2 194.10 Smaller size; Altered hydrogen-bonding capacity

Notes:

  • Methoxy vs.
  • Trione Derivatives : The trione modification (e.g., in ) introduces additional hydrogen-bonding sites and rigidity, which may influence binding to enzymes like dipeptidyl peptidase-IV (DPP-IV) .

Physicochemical Properties

  • Solubility : The hydrochloride salt analog () exhibits improved aqueous solubility compared to the free base due to ionic interactions. The methoxy group in the target compound may enhance solubility in polar aprotic solvents .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the pyrimidine ring, directing further substitutions to meta/para positions. Methoxy’s electron-donating effect counterbalances this, creating a unique electronic profile .

生物活性

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position, a methoxy group at the 4-position, and a piperazine moiety at the 2-position of the pyrimidine ring. This unique substitution pattern is believed to play a critical role in its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It may interact with enzymes or receptors, leading to altered cellular responses. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The minimum biofilm inhibitory concentration (MBIC) against resistant strains such as MRSA has been reported in the range of 0.5–4 μg/mL, indicating promising antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several tumor cell lines by inhibiting pathways associated with cancer cell growth. For example, studies have indicated that this compound can inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase (COX) enzymes, both of which are critical in cancer progression .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.87–12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
    • Another investigation revealed that compounds with similar structures significantly suppressed COX-2 activity, with IC50 values comparable to celecoxib .
  • Animal Models :
    • In vivo studies using carrageenan-induced paw edema models indicated that pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, suggesting potential therapeutic applications beyond oncology .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Biological Activity
This compound 0.87–12.91Anticancer (MCF-7 cells)
Celecoxib 0.04COX-2 Inhibition
Indomethacin 9.17Anti-inflammatory

常见问题

Q. How can researchers optimize the synthesis of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine, particularly in introducing the piperazine moiety?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor. For example:

Start with 5-bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9, ≥99% purity ).

Replace the methoxy group at position 2 with piperazine via SNAr. Use polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C) to enhance reactivity.

Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
Key considerations:

  • Piperazine is hygroscopic; pre-dry the reagent under inert gas.
  • Steric hindrance from the methoxy group at position 4 may slow substitution; optimize stoichiometry (e.g., 1.2–1.5 eq piperazine).
    Reference analogs: Sigma-Aldrich’s 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine (CAS 57054-86-1) uses similar substitution chemistry .

Q. What purification strategies ensure high-purity this compound for downstream applications?

Methodological Answer: After synthesis:

Liquid-liquid extraction : Partition the crude product between dichloromethane and water to remove unreacted piperazine.

Column chromatography : Use silica gel with a gradient of 5–20% methanol in dichloromethane to resolve polar impurities.

Recrystallization : Dissolve in hot ethanol, cool slowly to 4°C, and filter crystals.

Purity validation : Confirm ≥99% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Storage: Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

Methodological Answer:

Cross-validation :

  • Compare experimental NMR (¹H/¹³C) shifts with DFT-calculated values (software: Gaussian, ORCA).
  • Validate bond angles/torsion angles using single-crystal X-ray diffraction data. For example, X-ray studies on analogs like 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine reveal key torsional parameters (e.g., C–N bond angles: 118–122°) .

Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility.

Impurity analysis : Use LC-MS to detect trace byproducts affecting spectral clarity .

Q. What factors govern regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

Methodological Answer: Regioselectivity is influenced by:

Electron-withdrawing groups : The bromine at position 5 activates the pyrimidine ring for cross-coupling at position 6 (meta to Br).

Steric effects : The methoxy group at position 4 directs reactions to less hindered sites.

Catalyst choice : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids. Example: Coupling at position 6 with 4-fluorophenylboronic acid yields 6-aryl derivatives.
Reference: Analogous bromopyrimidines in (CAS 141302-36-5) show similar reactivity patterns .

Q. How can computational modeling predict the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

pKa prediction : Tools like MarvinSketch estimate protonation states (e.g., piperazine N-H, pKa ~8.5).

Solubility : Use COSMO-RS to simulate solubility in DMSO, methanol, or aqueous buffers.

Degradation pathways : DFT-based transition-state modeling identifies hydrolysis-prone sites (e.g., methoxy group at pH < 2).
Validation: Compare predictions with experimental stability assays (HPLC monitoring over 72 hours) .

Q. What analytical methods detect trace impurities (e.g., de-brominated byproducts) in this compound?

Methodological Answer:

HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect impurities via exact mass (e.g., [M+H]+ for de-brominated product: Δm/z –79.9).

NMR spiking : Add authentic impurity standards to identify peaks in ¹H NMR.

Reference standards : Cross-reference with pharmacopeial guidelines for pyrimidine analogs (e.g., USP monographs in ) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。